Ajmalan

Beschreibung

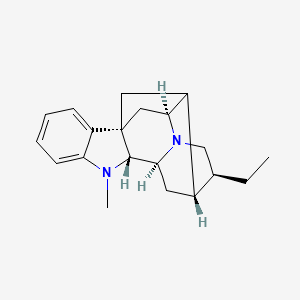

Structure

3D Structure

Eigenschaften

Molekularformel |

C20H26N2 |

|---|---|

Molekulargewicht |

294.4 g/mol |

IUPAC-Name |

(1S,9R,10S,12S,13S,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene |

InChI |

InChI=1S/C20H26N2/c1-3-12-11-22-17-8-13(12)14-9-20(10-18(14)22)15-6-4-5-7-16(15)21(2)19(17)20/h4-7,12-14,17-19H,3,8-11H2,1-2H3/t12-,13+,14?,17+,18+,19+,20+/m1/s1 |

InChI-Schlüssel |

AJONLKUQHMDAFG-PAPVJSBLSA-N |

SMILES |

CCC1CN2C3CC1C4C2CC5(C4)C3N(C6=CC=CC=C56)C |

Isomerische SMILES |

CC[C@@H]1CN2[C@H]3C[C@@H]1C4[C@@H]2C[C@]5(C4)[C@H]3N(C6=CC=CC=C56)C |

Kanonische SMILES |

CCC1CN2C3CC1C4C2CC5(C4)C3N(C6=CC=CC=C56)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Chemical Architecture of Ajmalan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the chemical structure of Ajmalan, the parent hydride of a significant class of monoterpenoid indole (B1671886) alkaloids. This compound serves as the fundamental scaffold for bioactive compounds such as the antiarrhythmic agent ajmaline (B190527). This document details its structural identifiers, presents spectroscopic data for its derivatives, outlines experimental protocols for isolation and characterization, and illustrates its biosynthetic origin.

Core Chemical Structure and Identifiers

This compound is a complex heterocyclic compound characterized by a rigid, hexacyclic framework. It is formally defined as a 20-carbon alkaloid containing six rings and seven chiral centers.[1] The International Union of Pure and Applied Chemistry (IUPAC) recognizes "this compound" as a parent hydride for the systematic naming of related natural products.[1] The absolute configuration of its seven stereocenters is defined by convention, corresponding to that of naturally occurring ajmaline.[1]

Below is a diagram of the this compound parent hydride, with the conventional numbering system used in alkaloid chemistry.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (1S,9R,10S,12S,13S,16S,17S)-13-Ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene[1] |

| CAS Number | 34612-39-0 |

| Molecular Formula | C₂₀H₂₆N₂ |

| SMILES String | CC[C@@H]1CN2[C@H]3C[C@@H]1[C@H]4[C@@H]2C[C@]5(C4)[C@H]3N(c6c5cccc6)C |

| InChI Key | AJONLKUQHMDAFG-UAWDQXROSA-N |

Quantitative Data: Spectroscopic Analysis of Ajmaline

Table 2: Physical Properties of Ajmaline

| Property | Value |

| Appearance | White to yellowish crystalline powder[3] |

| Molecular Formula | C₂₀H₂₆N₂O₂ |

| Molar Mass | 326.44 g/mol |

| Melting Point | 158-160°C (trihydrate); 205-207°C (anhydrous)[3] |

| Optical Rotation | +144° (in chloroform)[3] |

Table 3: ¹H and ¹³C-NMR Spectral Data for Ajmaline (in CDCl₃) [2]

| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, J in Hz) |

| 2 | 71.8 | 3.19 (d, 10.5) |

| 3 | 41.5 | 1.81 (m) |

| 5 | 53.6 | 2.50 (m) |

| 6 | 34.6 | 1.95 (m), 1.65 (m) |

| 7 | 108.8 | - |

| 8 | 143.9 | - |

| 9 | 121.7 | 7.25 (d, 7.5) |

| 10 | 122.2 | 6.85 (t, 7.5) |

| 11 | 128.0 | 7.15 (t, 7.5) |

| 12 | 110.9 | 6.75 (d, 7.5) |

| 13 | 136.4 | - |

| 14 | 34.1 | 2.15 (m), 1.45 (m) |

| 15 | 36.4 | 2.95 (m) |

| 16 | 45.8 | 2.25 (m) |

| 17 | 76.5 | 4.43 (s) |

| 18 | 11.9 | 0.90 (t, 7.5) |

| 19 | 52.1 | 2.05 (m) |

| 20 | 32.7 | 1.75 (m) |

| 21 | 91.5 | 4.26 (d, 10.5) |

| N₈-CH₃ | 43.8 | 2.72 (s) |

Experimental Protocols

The isolation and characterization of alkaloids with the this compound skeleton, such as ajmaline, from natural sources like the roots of Rauvolfia serpentina follow a well-established workflow involving extraction, purification, and structural elucidation.

Isolation and Purification Workflow

The general procedure begins with the extraction of total alkaloids from powdered plant material, followed by chromatographic purification to isolate the target compound.

Detailed Methodology:

-

Extraction: Powdered root bark of Rauvolfia species is subjected to extraction with an acidified organic solvent, such as a mixture of methanol and 3-6% acetic acid.[4] This process is typically repeated multiple times to ensure complete extraction of the alkaloids.

-

Concentration: The combined extracts are concentrated under vacuum to yield a crude alkaloid mixture.[4]

-

Chromatographic Purification: The crude extract is then subjected to column chromatography, typically using silica (B1680970) gel as the stationary phase.[5][6] A gradient elution system, for example, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate (B1210297) or chloroform/methanol, is used to separate the different alkaloids.[6]

-

Analysis and Crystallization: Fractions are collected and monitored by Thin Layer Chromatography (TLC).[5] Those containing the desired compound are pooled, and the solvent is evaporated. The resulting solid can be further purified by crystallization from a suitable solvent system, such as methanol or ethyl acetate containing a small amount of water, to yield the pure alkaloid.[3]

Structural Characterization

The identity and purity of the isolated compound are confirmed using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental formula of the compound.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the complex, three-dimensional structure of the molecule and assigning the chemical shifts to specific atoms within the this compound framework.[7]

Biosynthesis of the this compound Core

The intricate this compound skeleton is assembled in plants through a complex biosynthetic pathway. The pathway begins with the condensation of tryptamine (B22526) and the monoterpenoid secologanin (B1681713) to form strictosidine, the universal precursor to most monoterpenoid indole alkaloids.[7] A series of enzymatic transformations, including cyclizations, reductions, and rearrangements, then constructs the characteristic six-ring system of this compound.

The diagram below illustrates the key enzymatic steps leading from the intermediate vomilenine (B1248388) to the formation of the this compound scaffold, as seen in the biosynthesis of ajmaline.

The biosynthesis proceeds via the sequential reduction of vomilenine. First, Vomilenine Reductase (VR) reduces the 1,2-imine bond.[7] Subsequently, 1,2-Dihydrovomilenine Reductase (DHVR) reduces the 19,20-double bond to form 17-O-acetylnorajmaline, which possesses the complete this compound ring system.[7] This is then deacetylated by an esterase (AAE) to norajmaline, which is finally methylated by Norajmaline N-methyltransferase (NNMT) to yield ajmaline.[7]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A 1H- and 13C-NMR study of seven ajmaline-type alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AJMALINE | 4360-12-7 [chemicalbook.com]

- 4. CN102020641B - Method for extracting ajmaline from Rauwolfia root bark - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. De novo biosynthesis of antiarrhythmic alkaloid ajmaline - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Nomenclature of the Ajmalan Parent Hydride

For researchers, scientists, and professionals in drug development, a precise and universally understood system for naming complex molecules is paramount. The nomenclature of natural products, with their intricate stereochemistry and fused ring systems, presents a significant challenge. This guide provides a detailed exploration of the Ajmalan parent hydride, a foundational structure in the IUPAC nomenclature of a specific class of alkaloids, designed to simplify naming and facilitate clear communication within the scientific community.

The Principle of Parent Hydrides in IUPAC Nomenclature

In chemical nomenclature, a parent hydride is a base structure of an element and hydrogen (e.g., methane, CH₄; silane, SiH₄) from which derivatives are named.[1] This system is extended to complex cyclic and polycyclic structures, particularly in natural product chemistry, where systematic naming becomes unwieldy. By defining a complex but common core structure as a "parent hydride," derivatives can be named by simply indicating the substituents attached to this core. This approach is reserved for structures whose systematic names are too complex for practical use. This compound is a prime example of such a parent hydride.[2]

The this compound Skeleton: Structure and Origin

This compound is a complex alkaloid structure containing 20 carbon atoms and two nitrogen atoms arranged in an intricate system of six fused rings with seven chiral centers.[2] It is the foundational skeleton for a class of monoterpenoid indole (B1671886) alkaloids.

The name "this compound" is derived from ajmaline (B190527) , a well-known antiarrhythmic alkaloid.[2][3] Ajmaline was first isolated from the roots of Rauvolfia serpentina and named in honor of Hakim Ajmal Khan, a renowned practitioner of Unani medicine.[2] Structurally, ajmaline is a dihydroxy-derivative of this compound.[2][3] The suffix "-an" in this compound signifies that the parent hydride is partially saturated, distinguishing it from a fully unsaturated hypothetical parent.[2]

The utility of establishing this compound as a parent hydride is underscored by the sheer complexity of its systematic IUPAC name. The adoption of a semi-systematic name simplifies communication immensely, as demonstrated in the data below.

Data Presentation: this compound Identifiers and Nomenclature

The following table summarizes the various identifiers and systematic names for the this compound parent hydride, illustrating the complexity that justifies its status as a parent hydride.

| Identifier / Name Type | Value |

| Conventional Name | This compound |

| CAS Number | 34612-39-0[2] |

| ChEBI | CHEBI:37673[2] |

| PubChem CID | 9548857[2] |

| Systematic IUPAC Name 1 | (1S,9R,10S,12S,13S,16S,17S)-13-Ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.0¹,⁹.0²,⁷.0¹⁰,¹⁵.0¹²,¹⁷]nonadeca-2,4,6-triene[2] |

| Systematic IUPAC Name 2 | (1S,4S,5S,7S,8R,16S,17R)-4-ethyl-9-methyl-2,9-diazahexacyclo[14.2.1.0²,⁷.0⁵,¹⁸.0⁸,¹⁶.0¹⁰,¹⁵]nonadeca-10,12,14-triene[2] |

| Semi-systematic Name | (2β,7β,16R,20β)-1-methyl-2,7,19,20-tetrahydro-7,17-cyclosarpagan[2] |

Note: The numbering of atoms in the systematic names differs from the conventional numbering used for the this compound parent hydride.[2]

Nomenclature Logic and Workflow

The decision to use a parent hydride name like this compound stems from a hierarchical naming logic within IUPAC guidelines. For complex polycyclic heterocyclic compounds, a full systematic name requires defining the fusion of rings, the identity and position of heteroatoms, and the stereochemistry, which can result in exceptionally long and difficult-to-parse names.

Visualization of the Nomenclature Hierarchy

The following diagram illustrates the conceptual pathway that leads from a complex structure to the adoption of a parent hydride name.

Naming Derivatives of this compound

Once the parent hydride is established, naming derivatives follows a standard substitutive process:

-

Identify the Parent : The core structure is "this compound".

-

Identify Substituents : Note all atoms or groups substituting for hydrogen on the this compound skeleton (e.g., -OH, =O).

-

Assign Locants : Use the conventional numbering of the this compound skeleton to specify the position of each substituent.

-

Define Stereochemistry : Use standard descriptors (e.g., R/S, α/β) to define the stereochemistry at chiral centers, including those of the substituents.

-

Assemble the Name : Combine the elements, listing substituents alphabetically with their locants as prefixes to the parent name "this compound".

For example, the natural product ajmaline is formally named (17R,21α)-Ajmalan-17,21-diol . This name is vastly more concise and comprehensible than its full systematic IUPAC name.

Experimental Protocols for Structural Elucidation

The definitive structure and stereochemistry of the this compound skeleton were established through extensive experimental work on its derivatives, primarily ajmaline. The protocols used are foundational to natural product chemistry.

Key Experimental Techniques:

-

Chemical Degradation: Early structural work involved breaking the molecule into smaller, identifiable fragments. This classical method provides crucial clues about the underlying carbon skeleton.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Methodology: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are conducted on solutions of the purified alkaloid (typically in CDCl₃ or DMSO-d₆).

-

¹H NMR: Identifies the number and connectivity of protons.

-

¹³C NMR: Identifies the number of unique carbon environments.

-

COSY (Correlation Spectroscopy): Reveals proton-proton (H-H) couplings, establishing connections between adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by 2-3 bonds, which is critical for piecing together the fused ring system.

-

-

X-Ray Crystallography:

-

Methodology: A high-quality single crystal of the compound (or a suitable salt, e.g., ajmaline hydrobromide) is grown. The crystal is mounted in an X-ray diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is analyzed to calculate the electron density map of the molecule, revealing the precise 3D arrangement of every atom and establishing the absolute stereochemistry. This technique provides the most unambiguous structural proof.

-

-

Mass Spectrometry (MS):

-

Methodology: High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound by measuring its mass-to-charge ratio with very high precision. Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure.

-

The combination of these techniques allowed for the complete and unambiguous determination of the complex six-ring, seven-chiral-center structure of the this compound class of alkaloids.

Visualization of the Structural Elucidation Workflow

References

A Technical Guide to the Discovery and Isolation of Ajmalan Alkaloids

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the discovery, biosynthesis, and detailed methodologies for the isolation and purification of Ajmalan alkaloids, a critical class of monoterpenoid indole (B1671886) alkaloids (MIAs) derived primarily from Rauwolfia species. The document outlines the seminal work of Salimuzzaman Siddiqui, details step-by-step experimental protocols for extraction and purification, presents quantitative data in structured tables, and illustrates key processes through diagrams rendered in the DOT language. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

The journey of this compound alkaloids began in 1931 with the pioneering work of Pakistani scientist Salimuzzaman Siddiqui.[1][2][3] While investigating the roots of the Indian Snakeroot, Rauwolfia serpentina, a plant long used in Ayurvedic medicine, he successfully isolated a new antiarrhythmic compound.[1][2] In honor of his mentor, the renowned Unani medicine practitioner Hakim Ajmal Khan, Siddiqui named the compound Ajmaline .[1][2][3] This discovery was a watershed moment in natural product chemistry. Siddiqui's subsequent research on R. serpentina led to the isolation of a suite of related alkaloids, including Ajmalinine, Ajmalicine (B1678821), Isoajmaline, Neoajmaline, Serpentine, and Serpentinine.[1][3] These compounds, particularly Ajmaline, remain clinically significant for their use in treating cardiovascular ailments like arrhythmias and for diagnosing conditions such as Brugada syndrome.[1][2]

Biosynthesis of the this compound Skeleton

This compound alkaloids belong to the vast family of monoterpenoid indole alkaloids (MIAs). Their biosynthesis is a complex enzymatic process that merges two primary metabolic pathways.[4][5]

-

Precursor Formation: Tryptamine (B22526) is produced from the amino acid tryptophan via the shikimate pathway. Concurrently, the monoterpenoid secologanin (B1681713) is synthesized through the methylerythritol phosphate (B84403) (MEP) pathway.[4]

-

Core Condensation: The enzyme Strictosidine (B192452) Synthase (STR) catalyzes the crucial Pictet-Spengler condensation of tryptamine and secologanin to form strictosidine. This molecule is the universal precursor to nearly all MIAs.[4][5][6]

-

Aglycone Formation: Strictosidine β-Glucosidase (SGD) hydrolyzes the glucose moiety from strictosidine, yielding a highly reactive and unstable aglycone intermediate.[4][5][6]

-

Elaboration to Ajmaline: The strictosidine aglycone undergoes a complex, multi-step enzymatic cascade of approximately ten reactions, including reductions, cyclizations, and acetylations, to form the intricate six-ring system of ajmaline.[6][7] Recent research has successfully identified the final two elusive reductases and two esterases that complete the pathway.[5][8]

Experimental Protocols for Isolation and Purification

The following sections provide detailed methodologies for the extraction of total alkaloids from Rauwolfia root material and the subsequent purification of this compound alkaloids.

General Workflow

The overall process involves the extraction of crude alkaloids from prepared plant material, enrichment of the alkaloid fraction using acid-base partitioning, and separation of individual compounds via chromatography.

Protocol 1: Extraction and Acid-Base Partitioning

This protocol describes the initial extraction from plant material and the subsequent liquid-liquid extraction to isolate the crude alkaloid fraction.

-

Plant Material Preparation:

-

Air-dry the roots of Rauwolfia serpentina in the shade to prevent degradation of thermolabile compounds.

-

Grind the dried roots into a fine powder (e.g., 40-60 mesh) to maximize the surface area for solvent penetration.

-

-

Crude Solvent Extraction:

-

Moisten 100 g of the dried root powder with a 10% ammonia (B1221849) solution and allow it to stand for 30 minutes. This converts alkaloid salts into their free-base form, increasing their solubility in organic solvents.[9]

-

Perform a Soxhlet extraction or macerate the basified powder with 500 mL of methanol (B129727) for 10-12 hours.[3][10]

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator at 40-50°C to yield a dark, resinous crude extract.

-

-

Acid-Base Partitioning:

-

Dissolve the crude extract in 200 mL of a 5% aqueous hydrochloric acid solution. This protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous phase as hydrochloride salts.[11]

-

Transfer the acidic solution to a separatory funnel and wash it three times with 100 mL portions of hexane (B92381) or diethyl ether. This step removes non-polar, neutral compounds like fats, waxes, and sterols. Discard the organic (upper) layers.[11]

-

Slowly add concentrated ammonium (B1175870) hydroxide (B78521) to the aqueous (lower) layer with constant stirring and cooling until the pH reaches 9.5-10.[8][11] This deprotonates the alkaloids, causing them to precipitate or become soluble in non-polar solvents.

-

Extract the basified aqueous solution five times with 100 mL portions of dichloromethane (B109758) (DCM) or chloroform (B151607). The free-base alkaloids will partition into the organic phase.[11]

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting residue is the Crude Alkaloid Fraction (CAF).

-

Protocol 2: Chromatographic Purification

-

Column Chromatography Setup:

-

Prepare a slurry of silica (B1680970) gel (60-120 mesh) in a non-polar solvent (e.g., hexane or chloroform).[12]

-

Pack a glass column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.[7]

-

Add a thin layer of sand on top of the silica bed to prevent disturbance when adding solvent.[13]

-

-

Sample Loading and Elution:

-

Dissolve the CAF in a minimal amount of the initial mobile phase (e.g., DCM or chloroform).

-

Alternatively, for less soluble samples, perform a "dry loading": adsorb the CAF onto a small amount of silica gel by dissolving it in a solvent, mixing with silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.[13]

-

Begin elution with a non-polar solvent (e.g., 100% chloroform) and gradually increase the polarity by adding a more polar solvent like ethyl acetate (B1210297) or methanol. A typical gradient might be from 100% chloroform to a 95:5 chloroform:methanol mixture.[3]

-

Collect fractions of 10-20 mL each.

-

-

Fraction Monitoring via TLC:

-

Monitor the collected fractions using Thin-Layer Chromatography (TLC) on silica gel plates (e.g., Silica gel 60 F₂₅₄).[3]

-

A common solvent system for separating this compound-type alkaloids is Toluene:Ethyl Acetate:Formic Acid (7:2:1 v/v/v).[3]

-

Visualize the spots under UV light (254 nm) or by staining with Dragendorff's reagent.

-

Combine fractions that show a similar profile and a strong spot corresponding to the target alkaloid's expected Rf value.

-

-

High-Performance Liquid Chromatography (HPLC):

-

For final purification and quantification, use a reversed-phase HPLC system.[4][14]

-

Column: C18 column (e.g., Chromolith Performance RP-18e, 100 x 4.6 mm).[3][15]

-

Mobile Phase: A binary gradient or isocratic system of acetonitrile (B52724) and an acidic phosphate buffer is common. For example, an isocratic mobile phase of Acetonitrile:Phosphate Buffer (pH 3.5) (35:65).[2][10]

-

Dissolve the semi-purified fraction from the column in the mobile phase, filter through a 0.45 µm filter, and inject.

-

Quantify the target alkaloid by comparing its peak area to a calibration curve generated from an authentic standard.[15]

-

Quantitative Data

The yield and concentration of this compound alkaloids can vary significantly based on the plant's geographical source, age, and the extraction methodology employed.

Table 1: Alkaloid Content & Yields in Rauwolfia serpentina

| Analyte | Plant Material / Condition | Method | Reported Content/Yield | Reference |

|---|---|---|---|---|

| Total Alkaloids | Root, Chloroform Fraction | Gravimetric | 2.68% of fraction weight | [16] |

| Total Alkaloids | Root | UHPLC | 1.57 - 12.1 mg/g dry weight | [5] |

| Ajmaline | Hairy Root Culture (Control) | HPLC | 0.328 mg/g dry weight | [2] |

| Ajmaline | Hairy Root Culture (Elicited) | HPLC | Up to 0.975 mg/g dry weight | [2] |

| Reserpine | Root | HPLC | 0.038% - 0.144% dry weight |[16] |

Table 2: Chromatographic Parameters for this compound Alkaloids

| Parameter | Ajmaline | Ajmalicine | Reference |

|---|---|---|---|

| HPLC Conditions | |||

| Column | RP-18e | RP-18e | [4][14] |

| Mobile Phase | Acetonitrile/Phosphate Buffer | Acetonitrile/Phosphate Buffer | [4][14] |

| Detection (UV) | 254 nm | 254 nm | [4][14] |

| Retention Time | 12.23 min | 14.41 min | [14] |

| Limit of Detection | 6 µg/mL | 4 µg/mL | [4][14][17] |

| Limit of Quantitation | 19 µg/mL | 12 µg/mL | [4][14][17] |

| TLC Conditions | |||

| Stationary Phase | Silica Gel 60 F₂₅₄ | Silica Gel 60 F₂₅₄ | [3] |

| Mobile Phase | Toluene:EtOAc:Formic Acid | Toluene:EtOAc:Formic Acid (7:2:1) |[3] |

Table 3: Selected NMR Spectroscopic Data for Ajmaline (in CDCl₃) Note: Chemical shifts (δ) are reported in ppm. Data is sourced from literature and may vary slightly based on solvent and instrument.

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) |

|---|---|---|

| 2 | 70.9 | 3.95 |

| 3 | 53.6 | 3.21 |

| 5 | 53.9 | 2.18 / 1.83 |

| 6 | 21.6 | 1.85 / 1.55 |

| 7 | 108.5 | - |

| 8 | 128.9 | - |

| 9 | 121.7 | 7.15 |

| 10 | 118.2 | 6.75 |

| 11 | 127.3 | 7.46 |

| 12 | 110.6 | 6.68 |

| 13 | 143.2 | - |

| 17 | 76.5 | 3.98 |

| 21 | 52.1 | 2.95 |

| N(a)-CH₃ | 42.9 | 2.69 |

| C(17)-OH | - | 2.92 |

| C(2)-OH | - | 1.95 |

Reference for Table 3:[1]

References

- 1. A 1H- and 13C-NMR study of seven ajmaline-type alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. phcog.com [phcog.com]

- 3. benchchem.com [benchchem.com]

- 4. Quantitative determination of reserpine, ajmaline, and ajmalicine in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification and characterization of alkaloids from roots of Rauwolfia serpentina using ultra-high performance liquid chromatography-photo diode array-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US20210115043A1 - Process for Extracting and Purifying Rauwolscine from Rouwolfia Plant - Google Patents [patents.google.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. CN104095893A - Extraction method of total alkaloids from rauwolfia - Google Patents [patents.google.com]

- 9. ijpsonline.com [ijpsonline.com]

- 10. chemistryjournal.in [chemistryjournal.in]

- 11. benchchem.com [benchchem.com]

- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 13. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

A Technical Deep Dive into the Chemical Distinctions Between Ajmalan and Ajmaline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core chemical differences between the parent hydride Ajmalan and its clinically significant derivative, Ajmaline. This document provides a comprehensive comparison of their structural and physicochemical properties, detailed experimental protocols for their analysis, and visualizations of relevant biological pathways.

Core Chemical and Structural Differences

This compound serves as the fundamental skeletal framework upon which Ajmaline is built. The primary distinction lies in the presence of two hydroxyl groups in Ajmaline, which are absent in the parent hydride, this compound. This seemingly minor addition has profound implications for the molecule's chemical properties and biological activity.

This compound is a complex polycyclic indole (B1671886) alkaloid structure. It is a 20-carbon, six-ring system with seven chiral centers, defining the stereochemistry of a class of related natural products.[1] As a parent hydride, it represents the unfunctionalized core.

Ajmaline , on the other hand, is a dihydroxy-derivative of this compound.[1] Specifically, it is (17R,21R)-ajmalan-17,21-diol. The addition of these hydroxyl groups at positions 17 and 21 dramatically alters the molecule's polarity, solubility, and ability to interact with biological targets.

Below is a visual representation of the structural relationship between this compound and Ajmaline.

Quantitative Data Comparison

The following table summarizes the key quantitative differences between this compound and Ajmaline. It is important to note that as a theoretical parent hydride, extensive experimental data for this compound is not available.

| Property | This compound | Ajmaline |

| Molecular Formula | C₂₀H₂₆N₂ | C₂₀H₂₆N₂O₂[2] |

| Molecular Weight | 294.44 g/mol | 326.44 g/mol [2] |

| Melting Point | Data not available | ~195-206 °C (with decomposition)[1][3] |

| Solubility | Data not available | Sparingly soluble in water, methanol, ethanol, acetone, and diethyl ether. Freely soluble in chloroform (B151607) and acetic anhydride.[3] |

| LogP | Data not available | 1.81[1] |

| ¹H NMR | Data not available | See Table 2 for detailed chemical shifts. |

| ¹³C NMR | Data not available | See Table 3 for detailed chemical shifts. |

Table 1: Comparison of Physicochemical Properties of this compound and Ajmaline.

Spectroscopic Data of Ajmaline

Spectroscopic analysis is crucial for the identification and structural elucidation of these complex alkaloids. The following tables provide a summary of the ¹H and ¹³C NMR chemical shifts for Ajmaline, based on published data. This data is essential for confirming the identity and purity of Ajmaline in experimental settings.

| Proton | Chemical Shift (ppm) |

| H-2 | ~1.5 |

| H-3 | ~3.0 |

| H-5 | ~2.5 |

| H-6 | ~1.8, ~2.2 |

| H-9 | ~7.2 |

| H-10 | ~6.8 |

| H-11 | ~7.1 |

| H-12 | ~6.7 |

| H-14 | ~1.9, ~2.1 |

| H-15 | ~2.8 |

| H-16 | ~2.0 |

| H-17 | ~4.1 |

| H-18 | ~0.9 (t) |

| H-19 | ~1.4 (q) |

| H-21 | ~4.9 |

| N-CH₃ | ~2.7 (s) |

Table 2: ¹H NMR Chemical Shifts for Ajmaline (in CDCl₃). Data is approximated from literature and may vary based on experimental conditions.

| Carbon | Chemical Shift (ppm) |

| C-2 | ~70 |

| C-3 | ~45 |

| C-5 | ~60 |

| C-6 | ~20 |

| C-7 | ~55 |

| C-8 | ~135 |

| C-9 | ~120 |

| C-10 | ~122 |

| C-11 | ~118 |

| C-12 | ~110 |

| C-13 | ~140 |

| C-14 | ~30 |

| C-15 | ~35 |

| C-16 | ~40 |

| C-17 | ~75 |

| C-18 | ~12 |

| C-19 | ~25 |

| C-20 | ~65 |

| C-21 | ~90 |

| N-CH₃ | ~43 |

Table 3: ¹³C NMR Chemical Shifts for Ajmaline (in CDCl₃). Data is approximated from literature and may vary based on experimental conditions.

Infrared (IR) Spectroscopy: The IR spectrum of Ajmaline is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the two hydroxyl groups. Other significant peaks include those for C-H stretching (2800-3000 cm⁻¹), C=C stretching of the aromatic ring (1450-1600 cm⁻¹), and C-N stretching (1000-1200 cm⁻¹).

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of Ajmaline typically shows a molecular ion peak (M⁺) at m/z 326. The fragmentation pattern is complex due to the polycyclic structure but often involves the loss of water (m/z 308) and other characteristic fragments resulting from the cleavage of the ring systems.

Ajmaline's Mechanism of Action: A Signaling Pathway Perspective

Ajmaline's clinical utility as a Class Ia antiarrhythmic agent stems from its ability to block voltage-gated sodium channels in cardiomyocytes. This action alters the cardiac action potential, thereby suppressing arrhythmias.

References

- 1. A 1H- and 13C-NMR study of seven ajmaline-type alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Ajmalan Skeleton: An In-depth Technical Guide to its Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ajmalan skeleton is a complex monoterpenoid indole (B1671886) alkaloid (MIA) scaffold that forms the core of several pharmacologically significant compounds, most notably the antiarrhythmic drug ajmaline. Found in plants of the Rauvolfia genus, the biosynthesis of the this compound skeleton is a multi-step enzymatic cascade that has been the subject of extensive research. This technical guide provides a comprehensive overview of the biosynthetic pathway, detailing the enzymes involved, their kinetic properties, and the experimental protocols used to elucidate this intricate process. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, metabolic engineering, and drug development.

The Biosynthetic Pathway of the this compound Skeleton

The biosynthesis of the this compound skeleton begins with the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine (B192452), the universal precursor for most MIAs. A series of subsequent enzymatic transformations, including deglycosylation, cyclization, reduction, hydroxylation, acetylation, and methylation, lead to the formation of ajmaline. The key enzymes and intermediates in this pathway are detailed below.

Key Enzymes in the this compound Biosynthesis Pathway:

-

STR: Strictosidine Synthase

-

SGD: Strictosidine β-D-Glucosidase

-

GS: Geissoschizine Synthase

-

SBE: Sarpagan Bridge Enzyme

-

PNAE: Polyneuridine Aldehyde Esterase

-

VS: Vinorine Synthase

-

VH: Vinorine Hydroxylase

-

VR: Vomilenine Reductase

-

DHVR: 1,2-Dihydrovomilenine Reductase

-

AAE: Acetylthis compound Esterase

-

NNMT: Norajmaline N-methyltransferase

Quantitative Data on Pathway Enzymes

The following tables summarize the available quantitative data for the key enzymes in the this compound biosynthesis pathway. This information is crucial for understanding the efficiency and regulation of each enzymatic step.

| Enzyme | Source Organism | Substrate(s) | Km (µM) | Vmax | kcat | Specific Activity | Optimum pH | Optimum Temp. (°C) |

| Strictosidine Synthase (STR) | Rauvolfia serpentina | Tryptamine | 2.3 mM | Not Reported | 78.2 min-1 | Not Reported | 6.8 | Not Reported |

| Secologanin | 3.4 mM | Not Reported | ||||||

| Polyneuridine Aldehyde Esterase (PNAE) | Rauvolfia serpentina | Polyneuridine Aldehyde | Not Reported | Not Reported | Not Reported | 0.26 nkat/mg protein | 7.5 | Not Reported |

| Vinorine Synthase (VS) | Rauvolfia serpentina | 16-epi-Vellosimine (gardneral) | 7.5, 19.4 | Not Reported | Not Reported | Not Reported | 8.5 | 35 |

| Acetyl-CoA | 57, 64 | Not Reported | ||||||

| Vomilenine Reductase (VR) | Rauvolfia serpentina | Vomilenine | Not Reported | Not Reported | Not Reported | Not Reported | 6.0 | 37 |

| 1,2-Dihydrovomilenine Reductase (DHVR) | Rauvolfia serpentina | 1,2-Dihydrovomilenine | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

| Acetylthis compound Esterase (AAE) | Rauvolfia serpentina | 17-O-Acetylthis compound | Not Reported | Not Reported | Not Reported | Not Reported | 7.5 | Not Reported |

| Norajmaline N-methyltransferase (NNMT) | Rauvolfia serpentina | Norajmaline | 90 ± 20 (for norharman) | Not Reported | 3 x 10-4 ± 2 x 10-5 s-1 (for norharman) | Not Reported | Not Reported | Not Reported |

Table 1: Kinetic Properties of this compound Biosynthesis Enzymes. Note: Some data, particularly for NNMT, is based on studies with analogous substrates.

| Enzyme | Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |

| Acetylthis compound Esterase (AAE) | Crude Extract | Not Reported | Not Reported | Not Reported | 100 | 1 |

| from Rauvolfia serpentina | Ammonium (B1175870) Sulfate Precipitation | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

| Column Chromatography | Not Reported | Not Reported | Not Reported | Not Reported | 217 | |

| 1,2-Dihydrovomilenine Reductase (DHVR) | Crude Extract | Not Reported | Not Reported | Not Reported | 100 | 1 |

| from Rauvolfia serpentina | Ammonium Sulfate Precipitation | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

| Chromatographic Steps (5) | Not Reported | Not Reported | Not Reported | ~6 | 200 |

Table 2: Purification Summary for Selected this compound Biosynthesis Enzymes. Note: Detailed purification data is scarce in the reviewed literature. The table reflects the reported purification fold and yield where available.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of the this compound biosynthesis pathway enzymes.

Protocol 1: Strictosidine Synthase (STR) Enzyme Assay

This protocol describes an HPLC-based assay to measure the activity of Strictosidine Synthase.

Materials:

-

Tryptamine solution

-

Secologanin solution

-

Enzyme extract containing Strictosidine Synthase

-

Phosphate buffer (e.g., 100 mM, pH 6.8)

-

Organic solvent (e.g., methanol (B129727) or ethyl acetate) for stopping the reaction

-

HPLC system with a C18 column and UV detector

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the following in order:

-

Phosphate buffer

-

Tryptamine solution

-

Secologanin solution

-

Enzyme extract

-

-

Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of organic solvent (e.g., methanol) and vortexing.

-

Protein Precipitation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

HPLC Analysis: Transfer the supernatant to an HPLC vial and inject it into the HPLC system.

-

Quantification: Monitor the elution profile at a suitable wavelength (e.g., 280 nm for tryptamine and strictosidine). Quantify the amount of strictosidine formed and/or the decrease in the tryptamine substrate by comparing the peak areas to a standard curve.

Protocol 2: Sarpagan Bridge Enzyme (SBE) Activity Assay

This protocol outlines a method for measuring the activity of the membrane-bound Sarpagan Bridge Enzyme.

Materials:

-

Plant material (e.g., Rauvolfia serpentina cell cultures or roots)

-

Extraction buffer (e.g., Tris-HCl with sucrose, EDTA, and reducing agents)

-

Assay buffer (e.g., 100 mM HEPES-NaOH, pH 7.5)

-

Geissoschizine (substrate)

-

NADPH solution

-

Ethyl acetate (B1210297)

-

LC-MS/MS system

Procedure:

-

Microsome Isolation:

-

Homogenize fresh or frozen plant material in ice-cold extraction buffer.

-

Filter the homogenate and centrifuge at low speed (e.g., 10,000 x g) to remove cell debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in the assay buffer.

-

-

Enzyme Assay:

-

In a reaction tube, combine the assay buffer, microsomal suspension, and geissoschizine.

-

Initiate the reaction by adding NADPH.

-

Incubate the reaction at the optimal temperature (e.g., 30°C) for a specified time (e.g., 30 minutes).

-

-

Extraction and Analysis:

-

Stop the reaction by adding ethyl acetate and vortexing vigorously.

-

Centrifuge to separate the phases and collect the organic layer.

-

Evaporate the solvent and redissolve the residue in a suitable solvent for LC-MS/MS analysis.

-

Analyze the sample for the presence of polyneuridine aldehyde.

-

Protocol 3: General Enzyme Purification Workflow

The purification of enzymes from plant sources typically involves several chromatographic steps to achieve homogeneity.

Procedure Overview:

-

Crude Extract Preparation: Homogenize plant material in a suitable buffer and clarify by centrifugation to obtain a crude protein extract.

-

Ammonium Sulfate Precipitation: Fractionally precipitate proteins using increasing concentrations of ammonium sulfate. Collect the fraction containing the enzyme of interest.

-

Dialysis: Remove excess salt from the protein fraction by dialysis against a low-salt buffer.

-

Ion-Exchange Chromatography: Separate proteins based on their net charge using an ion-exchange column. Elute the target enzyme using a salt gradient.

-

Hydrophobic Interaction Chromatography: Further purify the enzyme based on its hydrophobicity.

-

Size-Exclusion Chromatography: Separate proteins based on their molecular size to achieve final purification.

At each step, protein concentration and enzyme activity should be measured to calculate the specific activity, yield, and purification fold.

Conclusion

The elucidation of the this compound biosynthesis pathway is a testament to the power of enzymology and molecular biology in unraveling complex natural product biosynthesis. While significant progress has been made in identifying and characterizing the core enzymes, further research is needed to fully understand the regulatory mechanisms governing this pathway. The kinetic data and experimental protocols presented in this guide provide a solid foundation for future investigations aimed at metabolic engineering of this compound production and the discovery of novel biocatalysts for synthetic biology applications. The continued exploration of this intricate pathway holds great promise for the sustainable production of valuable pharmaceuticals.

Spectroscopic Profile of Ajmalan: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic characteristics of pharmacologically active compounds is paramount. This in-depth technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Ajmalan, a class of indole (B1671886) alkaloids with significant therapeutic potential.

This document summarizes the key spectroscopic data for Ajmaline, the parent compound of the this compound class, in clearly structured tables for easy reference and comparison. Furthermore, it outlines detailed experimental protocols for the acquisition of this data, providing a solid foundation for researchers to replicate and build upon these findings.

Chemical Structure of Ajmaline

The foundational structure of the this compound class is represented by Ajmaline. Its complex, polycyclic nature gives rise to a unique spectroscopic fingerprint.

Chemical structure of Ajmaline.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopic Data of Ajmaline

The ¹H NMR spectrum of Ajmaline provides information on the chemical shift (δ) and coupling constants (J) for each proton. The data presented below was obtained in deuterochloroform (CDCl₃) at 500 MHz.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 1.85 | m | - |

| H-3 | 3.25 | d | 3.0 |

| H-5α | 2.10 | m | - |

| H-5β | 2.65 | m | - |

| H-6α | 1.60 | m | - |

| H-6β | 2.05 | m | - |

| H-9 | 7.45 | d | 7.5 |

| H-10 | 7.10 | t | 7.5 |

| H-11 | 7.15 | t | 7.5 |

| H-12 | 6.70 | d | 7.5 |

| H-14α | 1.45 | m | - |

| H-14β | 1.95 | m | - |

| H-15 | 2.30 | m | - |

| H-16 | 1.75 | m | - |

| H-17 | 4.43 | t | 7.0 |

| H-19 | 1.35 | m | - |

| H-20 | 2.95 | m | - |

| H-21 | 4.26 | d | 4.5 |

| N-CH₃ | 2.68 | s | - |

| OH | 2.50 | br s | - |

¹³C NMR Spectroscopic Data of Ajmaline

The ¹³C NMR spectrum of Ajmaline provides the chemical shift (δ) for each carbon atom. The following data was reported in a study of various ajmaline-type alkaloids.[1]

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 65.4 |

| C-3 | 45.1 |

| C-5 | 52.3 |

| C-6 | 22.1 |

| C-7 | 56.2 |

| C-8 | 134.5 |

| C-9 | 125.7 |

| C-10 | 121.8 |

| C-11 | 129.5 |

| C-12 | 111.2 |

| C-13 | 145.9 |

| C-14 | 33.7 |

| C-15 | 35.9 |

| C-16 | 34.2 |

| C-17 | 77.8 |

| C-18 | 13.1 |

| C-19 | 29.8 |

| C-20 | 60.1 |

| C-21 | 72.3 |

| N-CH₃ | 43.2 |

Infrared (IR) Spectroscopic Data

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Ajmaline exhibits characteristic absorption bands corresponding to its various functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 (broad) | O-H stretch (hydroxyl group) |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic) |

| 1620-1580 | C=C stretch (aromatic ring) |

| 1470-1450 | C-H bend (aliphatic) |

| 1250-1000 | C-N stretch, C-O stretch |

| 750-700 | C-H out-of-plane bend (aromatic) |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The mass spectrum of Ajmaline shows a prominent molecular ion peak and several characteristic fragment ions.

| m/z | Ion |

| 326 | [M]⁺ (Molecular Ion) |

| 308 | [M - H₂O]⁺ |

| 295 | [M - CH₂OH]⁺ |

| 184 | [C₁₂H₁₄N]⁺ |

| 144 | [C₁₀H₈N]⁺ |

Experimental Protocols

The following sections detail the generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard practices for the analysis of indole alkaloids.

NMR Spectroscopy Protocol

Sample Preparation:

-

Dissolve 5-10 mg of the Ajmaline sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample is free of any particulate matter.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400-600 MHz

-

Pulse Program: Standard single-pulse sequence (e.g., zg30)

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64

-

Temperature: 298 K

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100-150 MHz

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-10 seconds

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Temperature: 298 K

FT-IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the Ajmaline sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Place the resulting fine powder into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol

Sample Preparation:

-

Dissolve a small amount of the Ajmaline sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The concentration should be in the range of 1-10 µg/mL.

Instrument Parameters (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 50-500

-

Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.

Visualizing the Spectroscopic Workflow

The general workflow for obtaining and analyzing spectroscopic data for a compound like Ajmaline can be visualized as follows:

A generalized workflow for spectroscopic analysis.

References

Physical and chemical properties of Ajmalan

An In-depth Technical Guide on the Core Physical and Chemical Properties of Ajmalan and its Derivative, Ajmaline (B190527)

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound and its principal derivative, Ajmaline. This compound serves as the parent hydride in the chemical nomenclature for a class of monoterpenoid indole (B1671886) alkaloids.[1] While this compound itself is a foundational structure, the focus of scientific research and pharmacological application lies with its derivatives, most notably Ajmaline. Ajmaline is an alkaloid first isolated from the roots of Rauwolfia serpentina and is utilized as a Class Ia antiarrhythmic agent.[2][3] This document will primarily detail the experimentally determined properties of Ajmaline, as it is the compound of significant interest to researchers, scientists, and drug development professionals.

Physical Properties of Ajmaline

Ajmaline is a white or yellowish crystalline powder.[4] It is an optically active molecule with a complex, rigid hexacyclic structure. The physical properties of Ajmaline are critical for its formulation and delivery as a pharmaceutical agent.

Table 1: Summary of Physical Properties of Ajmaline

| Property | Value | Source(s) |

| Appearance | White to off-white solid powder | [4][5] |

| Molecular Formula | C₂₀H₂₆N₂O₂ | [2][5][6][7] |

| Molecular Weight | 326.4 g/mol | [2][5][6][7] |

| Melting Point | 206 °C | [2][8] |

| Solubility | Water: 490 mg/L (at 30 °C) | [2] |

| DMSO: 20 - 65 mg/mL | [1][9][10] | |

| DMF: 25 mg/mL | [9][11] | |

| Ethanol: 10 mg/mL | [9][11] | |

| Methanol (B129727): Soluble | [4] | |

| Chloroform (B151607): Soluble | [10] | |

| PBS (pH 7.2): 0.25 mg/mL | [9][11] | |

| Optical Rotation | +144° (in chloroform) | [4] |

Chemical Properties of Ajmaline

Ajmaline is a monoterpenoid indole alkaloid characterized by a complex cage-like structure.[12] Its chemical properties, including its basicity and lipophilicity, are fundamental to its physiological absorption, distribution, and mechanism of action.

Table 2: Summary of Chemical Properties of Ajmaline

| Property | Value | Source(s) |

| IUPAC Name | (1R,9R,10S,12R,13S,14R,16S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.0¹,⁹.0²,⁷.0¹⁰,¹⁵.0¹²,¹⁷]nonadeca-2,4,6-triene-14,18-diol | [2] |

| CAS Number | 4360-12-7 | [2][5][6] |

| Classification | Monoterpenoid Indole Alkaloid, Class Ia Antiarrhythmic Agent | [2][3][13] |

| pKa | Weakly acidic (based on its structure) | [13] |

| LogP (Octanol/Water) | 1.81 | [2][8] |

Spectroscopic Data

The structural elucidation of Ajmaline has been confirmed through various spectroscopic techniques. The following table summarizes key spectral data.

Table 3: Summary of Spectroscopic Data for Ajmaline

| Spectroscopic Technique | Key Data | Source(s) |

| UV-Vis (in Ethanol) | λmax: 249 nm | [9] |

| ¹H-NMR | Detailed assignments available in the literature, confirming the complex proton environment. | [14][15] |

| ¹³C-NMR | Spectral data has been fully assigned, providing a carbon fingerprint of the molecule. | [14][15] |

| Mass Spectrometry | Exact Mass: 326.1994 | [5] |

| Molecular Ion Peak: [M+H]⁺ | [16] |

Experimental Protocols

The following sections detail generalized experimental methodologies for the extraction, purification, and characterization of Ajmaline from a plant source, as well as for the determination of its key physicochemical properties.

Extraction and Purification of Ajmaline from Rauwolfia Species

This protocol is a generalized procedure for the extraction and purification of alkaloids like Ajmaline.

-

Sample Preparation: The plant material (e.g., roots of Rauwolfia serpentina) is dried and ground into a moderately coarse powder to increase the surface area for solvent extraction.[17]

-

Defatting: The powdered material is first extracted with a non-polar solvent like petroleum ether to remove lipids, waxes, and other non-polar constituents.[18]

-

Alkaloid Extraction:

-

The defatted plant material is then subjected to extraction with a polar solvent, typically methanol or ethanol, often under reflux.[19][20]

-

Alternatively, an acidified water (e.g., 0.1-1% sulfuric or hydrochloric acid) extraction can be performed. This converts the alkaloid salts present in the plant into more soluble inorganic acid salts.[19]

-

-

Acid-Base Partitioning:

-

The crude extract is concentrated, and if extracted with alcohol, the residue is dissolved in an acidic aqueous solution.

-

This acidic solution is then washed with an immiscible organic solvent (e.g., chloroform or ethyl acetate) to remove neutral and weakly basic impurities.[18]

-

The aqueous layer, containing the protonated Ajmaline, is then basified with an alkali like ammonium (B1175870) hydroxide (B78521) to a pH of about 9-10. This deprotonates the Ajmaline, converting it back to its free base form.[19][20]

-

The free base is then extracted from the aqueous layer using an immiscible organic solvent like chloroform.[19]

-

-

Purification:

-

The organic extract containing the crude alkaloid is dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated under reduced pressure.[17]

-

Further purification is achieved through chromatographic techniques such as column chromatography over silica (B1680970) gel or alumina.[18]

-

The purity of the isolated Ajmaline can be assessed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).[17]

-

Caption: Workflow for the isolation and analysis of Ajmaline.

Determination of Melting Point

The melting point is determined using a capillary melting point apparatus. A small amount of the purified, dry crystalline Ajmaline is packed into a capillary tube. The tube is placed in the apparatus and heated at a controlled rate. The temperature range over which the substance melts is recorded as the melting point.

Solubility Determination

The solubility of Ajmaline in various solvents is determined by adding a known amount of the compound to a specific volume of the solvent at a controlled temperature. The mixture is agitated until equilibrium is reached. The solution is then filtered, and the concentration of Ajmaline in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[21]

Spectroscopic Analysis

-

UV-Vis Spectroscopy: A dilute solution of Ajmaline in a suitable solvent (e.g., ethanol) is prepared. The UV-Vis spectrum is recorded over a range of wavelengths (typically 200-400 nm) using a spectrophotometer. The wavelength of maximum absorbance (λmax) is determined.

-

Infrared (IR) Spectroscopy: A small amount of dry Ajmaline is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a thin film. The IR spectrum is recorded, providing information about the functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of Ajmaline is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. 2D NMR techniques like COSY and HSQC can be used for complete structural assignment.

-

Mass Spectrometry (MS): A dilute solution of Ajmaline is introduced into the mass spectrometer, typically using electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which confirms the elemental composition.[16] Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern for further structural confirmation.

Mechanism of Action

Ajmaline functions as a Class Ia antiarrhythmic agent by modulating the activity of several cardiac ion channels.[3] Its primary mechanism of action is the blockade of voltage-gated sodium channels (Nav1.5), which are responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential.[22][23][24] By blocking these channels, Ajmaline slows the rate of depolarization, reduces the excitability of cardiac tissue, and prolongs the effective refractory period.[3]

In addition to its effects on sodium channels, Ajmaline has also been shown to inhibit certain potassium (K⁺) and calcium (Ca²⁺) channels.[22][25][26][27] The inhibition of potassium channels, such as the hERG channel, contributes to the prolongation of the action potential duration.[28] These multiple ion channel effects are responsible for its antiarrhythmic properties and its use in the diagnostic challenge for Brugada syndrome.[22][28]

Caption: Ajmaline's modulation of cardiac ion channels.

References

- 1. abmole.com [abmole.com]

- 2. Ajmaline | C20H26N2O2 | CID 441080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Ajmaline? [synapse.patsnap.com]

- 4. AJMALINE | 4360-12-7 [chemicalbook.com]

- 5. medkoo.com [medkoo.com]

- 6. Ajmaline [webbook.nist.gov]

- 7. ajmaline [drugcentral.org]

- 8. ajmaline, 4360-12-7 [thegoodscentscompany.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Ajmaline | Sodium Channel | TargetMol [targetmol.com]

- 11. medkoo.com [medkoo.com]

- 12. benchchem.com [benchchem.com]

- 13. Showing Compound ajmaline (FDB030658) - FooDB [foodb.ca]

- 14. A 1H- and 13C-NMR study of seven ajmaline-type alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Revision of the structure of ajmalimine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry [frontiersin.org]

- 17. uobabylon.edu.iq [uobabylon.edu.iq]

- 18. scribd.com [scribd.com]

- 19. jocpr.com [jocpr.com]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. A METHOD OF DETERMINING THE SOLUBILITY OF ALKALOIDS. - ProQuest [proquest.com]

- 22. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Decoding ajmaline: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]

- 24. Effect of ajmaline on action potential and ionic currents in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Frontiers | The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! [frontiersin.org]

- 27. researchgate.net [researchgate.net]

- 28. Ajmaline - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Natural Sources of Ajmalan-Type Alkaloids

This technical guide provides a comprehensive overview of the natural sources of this compound-type alkaloids, compounds of significant pharmacological interest. The guide details the primary plant sources, quantitative yields, biosynthetic pathways, and the experimental protocols for their extraction and isolation. This information is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction to this compound-Type Alkaloids

This compound-type alkaloids are a class of monoterpenoid indole (B1671886) alkaloids characterized by the this compound skeletal framework. The most prominent member of this class is ajmaline (B190527), a potent antiarrhythmic agent used in the treatment of cardiac arrhythmias.[1][2] These complex natural products are primarily biosynthesized in plants and have been a subject of extensive phytochemical and pharmacological research. Their intricate structures and significant biological activities make them important targets for natural sourcing, semi-synthesis, and biotechnological production.

Principal Natural Sources

The primary natural sources of this compound-type alkaloids belong to the Apocynaceae family, commonly known as the dogbane family.[3] Within this family, the genus Rauwolfia is the most significant producer of these compounds.

-

Rauwolfia serpentina (Indian Snakeroot): This medicinal plant, native to the Indian subcontinent and East Asia, is the most well-known and commercially utilized source of ajmaline.[1][2][4] The alkaloids are predominantly concentrated in the roots of the plant.[1][5][6] R. serpentina has a long history of use in traditional medicine, particularly in Ayurveda, for treating hypertension and mental disorders.[7]

-

Other Rauwolfia Species: Several other species of Rauwolfia are also known to produce this compound-type and other related indole alkaloids. These include Rauwolfia vomitoria, Rauwolfia tetraphylla, Rauwolfia densiflora, Rauwolfia micrantha, and Rauwolfia beddomei.[5] The alkaloid profile and concentration can vary between species and even within different populations of the same species depending on geographical location and environmental factors.

-

Vinca Species (Periwinkle): The genus Vinca, also belonging to the Apocynaceae family, is another source of various indole alkaloids. While more famous for producing the anticancer alkaloids vincristine (B1662923) and vinblastine, some Vinca species, such as Vinca minor (lesser periwinkle), also contain a diverse array of over 50 different alkaloids, including some structurally related to the this compound type.[8][9][10]

The geographical distribution of these plants is primarily in tropical and subtropical regions of Asia, Africa, and the Americas.

Quantitative Analysis of this compound-Type Alkaloids

The concentration of this compound-type alkaloids can vary significantly depending on the plant species, the part of the plant, and the extraction method used. The following table summarizes quantitative data from various studies.

| Plant Species | Plant Part | Alkaloid(s) | Yield | Reference |

| Rauwolfia serpentina | Roots | Ajmaline, Reserpine, Yohimbine, Ajmalicine | Total alkaloid content in chloroform (B151607) fraction: 2.68% | [6] |

| Rauwolfia serpentina | Roots | Ajmaline | 0.817 mg/g (in ethanol (B145695) extract) | [11] |

| Rauwolfia serpentina | Leaves | Ajmalicine | 0.753 mg/g (in ethanol extract) | [11] |

| Rauwolfia serpentina (Hairy Root Culture) | Hairy Roots | Ajmaline | Control: 0.328 mg/g dry weight | [12] |

| Rauwolfia serpentina (Hairy Root Culture with Mannan elicitor) | Hairy Roots | Ajmaline | Up to 0.975 mg/g dry weight (2.9-fold increase) | [12] |

| Rauwolfia serpentina (Tissue Culture) | Biomass | Ajmaline, Acetylajmaline, Raucaffricine | Total Indole Alkaloid Content: 6.4% of dry biomass | [13] |

| Rauwolfia serpentina (Tissue Culture) | Biomass | Ajmaline, Raucaffricine | Total Indole Alkaloid Content: 29.0% of dry biomass | [13] |

| Vinca minor | Aerial Parts | Total nonphenolic alkaloids | 0.53 g from 105 g of plant material (0.50% yield) | [14] |

Biosynthesis of this compound-Type Alkaloids

The biosynthesis of ajmaline is a complex enzymatic process that begins with the condensation of tryptamine (B22526) and the monoterpenoid secologanin.[1] This pathway has been extensively studied, particularly in Rauwolfia serpentina and Catharanthus roseus.[7] The key steps and enzymes involved are illustrated in the signaling pathway diagram below.

Caption: Biosynthetic pathway of Ajmaline.

Experimental Protocols

The extraction and isolation of this compound-type alkaloids from plant material is a multi-step process involving solvent extraction, acid-base partitioning, and chromatographic separation. Below are detailed methodologies based on established protocols.

This protocol is a composite of methods described in the literature.[5][6][15]

Objective: To extract and isolate ajmaline from the dried roots of Rauwolfia serpentina.

Materials and Reagents:

-

Dried and powdered roots of R. serpentina

-

Methanol (B129727) (MeOH)

-

n-Hexane

-

Chloroform (CHCl₃)

-

Ethyl acetate (B1210297) (EtOAc)

-

Butanol (BuOH)

-

Hydrochloric acid (HCl) or Acetic acid

-

Ammonia (B1221849) solution (NH₄OH) or Sodium hydroxide (B78521) (NaOH)

-

Distilled water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

-

Chromatography columns

-

Standard analytical instruments (FTIR, NMR, Mass Spectrometry)

Procedure:

-

Initial Extraction:

-

Macerate the air-dried, powdered roots (e.g., 2.7 kg) with methanol at room temperature.[5] Alternatively, a mixture of an organic solvent like methanol with an acid (e.g., 3% acetic acid) can be used for lixiviation (percolation).[15]

-

Repeat the extraction process multiple times (e.g., six times) to ensure complete extraction of alkaloids.

-

Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent Partitioning (Liquid-Liquid Extraction):

-

Suspend the crude methanolic extract in an acidic aqueous solution (e.g., 2% HCl) to protonate the alkaloids, forming their water-soluble salts.

-

Wash the acidic solution with a non-polar solvent like n-hexane to remove fats, oils, and other non-polar impurities. Discard the hexane (B92381) layer.

-

Basify the aqueous layer with an ammonia solution to a pH of 9-10. This deprotonates the alkaloid salts, converting them back to their free base form, which is soluble in organic solvents.

-

Perform successive extractions of the basic aqueous solution with chloroform.[6] The chloroform fraction will contain the bulk of the alkaloids.

-

Combine the chloroform fractions, wash with distilled water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid mixture.

-

-

Chromatographic Isolation:

-

Column Chromatography:

-

Prepare a silica gel column packed in a suitable solvent system (e.g., a gradient of chloroform and methanol).

-

Dissolve the crude alkaloid mixture in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% chloroform and gradually adding methanol).

-

Collect fractions and monitor the separation using TLC.

-

-

Thin Layer Chromatography (TLC):

-

Spot the collected fractions on TLC plates.

-

Develop the plates in an appropriate solvent system (e.g., chloroform:methanol, 9:1).

-

Visualize the spots under UV light (254 nm and 366 nm) and by spraying with Dragendorff's reagent (which gives an orange-red color with alkaloids).

-

Combine fractions containing the compound of interest (ajmaline) based on their TLC profiles.

-

-

Purification:

-

The combined fractions may require further purification by repeated column chromatography or preparative TLC to obtain pure ajmaline.

-

-

-

Structural Characterization:

-

The structure and purity of the isolated ajmaline should be confirmed using modern spectroscopic techniques:

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[6]

-

-

Caption: Experimental workflow for Ajmaline isolation.

Conclusion

The primary natural sources of this compound-type alkaloids are plants of the Rauwolfia genus, with Rauwolfia serpentina being the most significant. The concentration of these alkaloids is highest in the roots. While conventional extraction from wild or cultivated plants remains a major source, biotechnological approaches such as hairy root and cell suspension cultures show promise for a more controlled and sustainable production. The detailed biosynthetic pathway provides a roadmap for metabolic engineering efforts to enhance yields. The provided experimental protocols offer a standardized framework for the extraction, isolation, and characterization of these valuable natural products, facilitating further research and development in the pharmaceutical industry.

References

- 1. De novo biosynthesis of antiarrhythmic alkaloid ajmaline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. De novo biosynthesis of antiarrhythmic alkaloid ajmaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pfaf.org [pfaf.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Vinca alkaloid - Wikipedia [en.wikipedia.org]

- 10. The Phytochemical Analysis of Vinca L. Species Leaf Extracts Is Correlated with the Antioxidant, Antibacterial, and Antitumor Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemistryjournal.in [chemistryjournal.in]

- 12. phcog.com [phcog.com]

- 13. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 14. researchgate.net [researchgate.net]

- 15. CN102020641B - Method for extracting ajmaline from Rauwolfia root bark - Google Patents [patents.google.com]

An In-depth Technical Guide to Ajmalan Derivatives in Rauwolfia serpentina

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauwolfia serpentina (L.) Benth. ex Kurz, commonly known as Indian snakeroot or Sarpagandha, is a medicinal plant with a rich history in traditional medicine, particularly in the Ayurvedic system.[1][2] Its therapeutic applications, primarily for hypertension and mental disorders, are attributed to a diverse array of indole (B1671886) alkaloids.[1][3] Among these, the ajmalan-type alkaloids are a significant class, with ajmaline (B190527) being the most prominent member.[4][5] This technical guide provides a comprehensive overview of the this compound derivatives found in Rauwolfia serpentina, focusing on their chemistry, pharmacology, biosynthesis, and the analytical methodologies used for their study.

The this compound class of alkaloids is characterized by a complex, polycyclic this compound ring system.[6] The parent compound, this compound, is a hexacyclic indole alkaloid with seven chiral centers.[7] Derivatives of this core structure, most notably ajmaline, have garnered significant interest in the pharmaceutical industry for their potent antiarrhythmic properties.[4][8] This document aims to serve as a detailed resource for professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemistry and Structure of this compound Derivatives

The core of this class is the this compound skeleton, a monoterpenoid indole alkaloid structure.[9] Ajmaline, the principal derivative, is chemically defined as (17R,21R)-ajmalan-17,21-diol.[4][9] It was first isolated in 1931 by Salimuzzaman Siddiqui.[4] Numerous other derivatives have since been identified in Rauwolfia serpentina, arising from substitutions and modifications to the this compound backbone.

Key this compound Derivatives Identified in Rauwolfia serpentina :

-

Ajmaline: The most abundant and pharmacologically significant this compound derivative.[5]

-

Isoajmaline: An isomer of ajmaline.[10]

-

N(b)-methylajmaline: A methylated derivative.[11]

-

N(b)-methylisoajmaline: A methylated isomer.[11]

-

21-O-methylisoajmaline: A newly identified derivative.[10]

-

Suaveoline: Another related this compound alkaloid.[10]

These compounds share the intricate six-ring structure of this compound but differ in the stereochemistry or the nature of substituent groups, which in turn influences their biological activity.

Pharmacological Activities and Mechanism of Action

The primary therapeutic application of this compound derivatives, particularly ajmaline, is in cardiology as an antiarrhythmic agent.[8][12]

3.1 Antiarrhythmic Effects

Ajmaline is classified as a Class Ia antiarrhythmic drug.[12][13] Its primary mechanism of action involves the blockade of voltage-gated sodium channels (specifically Nav1.5) in the cardiac muscle.[12][14] By inhibiting the influx of sodium ions during phase 0 of the cardiac action potential, ajmaline slows the conduction velocity of electrical impulses in the heart.[12] This action prolongs the depolarization phase and the effective refractory period of cardiac cells, thereby stabilizing the cardiac rhythm and preventing arrhythmias like ventricular tachycardia.[4][12]

Secondary effects on potassium and calcium channels have also been noted, contributing to the prolongation of the action potential duration.[12] Ajmaline is particularly effective in managing re-entrant arrhythmias.[8] Clinically, it is used in the diagnosis of Brugada syndrome, a genetic disorder that can cause sudden cardiac death.[4]

3.2 Other Reported Activities

While the antiarrhythmic effects are the most well-documented, research has explored other potential therapeutic properties of Rauwolfia alkaloids, including this compound derivatives:

-

Anticholinesterase Activity: Some derivatives have shown moderate anticholinesterase activity.[10]

-

Vasorelaxant Activity: Certain related compounds exhibit vasorelaxant properties.[10]

-

Hypolipidemic Potential: In silico studies suggest that alkaloids from R. serpentina, including ajmaline, may act as inhibitors of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[15]

3.3 Mechanism of Action: Ajmaline as a Sodium Channel Blocker

The following diagram illustrates the signaling pathway affected by ajmaline's antiarrhythmic action.

Caption: Mechanism of action of Ajmaline on cardiac sodium channels.

Data Presentation: Quantitative Analysis

The concentration of this compound derivatives and other alkaloids in Rauwolfia serpentina can vary significantly based on geographical location, plant part, and cultivation conditions.[16][17] The following tables summarize quantitative data from various studies.

Table 1: Alkaloid Content in Rauwolfia serpentina Plant Material

| Plant Part | Alkaloid | Concentration / Yield | Method | Reference |

| Roots | Total Alkaloids | 1.57 - 12.1 mg/g dry weight | UHPLC-UV | [16] |

| Roots | Ajmaline | > Reserpine (B192253) & Yohimbine | Spectrophotometry | [18][19] |

| Leaves | Ajmaline | 0.485 (Absorbance value) | Spectrophotometry | [18] |

| Roots (in vitro) | Ajmaline | 0.191 mg/g DW (max) | HPLC | [17][20] |

| Hairy Roots | Ajmaline | 0.328 - 0.975 mg/g dry weight | HPLC | [21] |

| Hairy Roots | Ajmalicine (B1678821) | 0.003 - 0.058 mg/g dry weight | HPLC | [21] |

| Tissue Culture | Ajmaline-type (total) | 1.6% of dry cell biomass | LC-MS | |

| Tissue Culture | Ajmaline | 0.690% of dry cell biomass | LC-MS |

Table 2: Analytical Method Performance for this compound Derivatives

| Analyte | Method | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |

| Ajmaline | HPLC-PDA | 6 | 19 | 98.27 | [22][23] |

| Ajmalicine | HPLC-PDA | 4 | 12 | 97.03 | [22][23] |

| Reserpine | HPLC-PDA | 8 | 23 | 98.38 | [22][23] |

| Reserpine | UV-Vis | 3.19 | 1.05 | - |

LOD: Limit of Detection; LOQ: Limit of Quantitation; HPLC-PDA: High-Performance Liquid Chromatography with Photodiode Array Detector; UHPLC-UV: Ultra-High-Performance Liquid Chromatography with UV Detector; LC-MS: Liquid Chromatography-Mass Spectrometry.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on this compound derivatives.

5.1 Extraction and Isolation of this compound Alkaloids